JWH 018 7-ヒドロキシインドール代謝物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

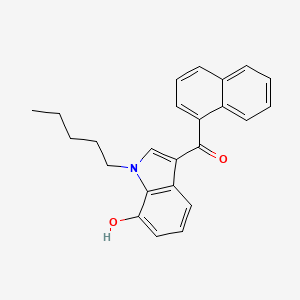

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . It is primarily used for research and forensic applications .

科学的研究の応用

Chemistry: : In chemistry, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is used as an analytical reference standard for the quantification of JWH 018 and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: : Although not used directly in medicine, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is valuable in forensic toxicology to detect and quantify the presence of synthetic cannabinoids in biological samples .

Industry: : In the industry, this compound is used for quality control and standardization of synthetic cannabinoid products .

作用機序

Target of Action

The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH 018 7-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.

Pharmacokinetics

It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 018. This process can be achieved through various chemical reactions, including phase I metabolism using human liver microsomes (HLMs) . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.

Industrial Production Methods: The compound is usually prepared in small quantities in laboratory settings using controlled chemical reactions .

化学反応の分析

Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .

類似化合物との比較

Similar Compounds: : Similar compounds include JWH 018 4-hydroxyindole metabolite, JWH 018 6-hydroxyindole metabolite, and other hydroxylated derivatives of JWH 018 .

Uniqueness: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation position, which affects its binding affinity and selectivity for the CB2 receptor. This makes it a valuable tool for studying the structure-activity relationships of synthetic cannabinoids .

生物活性

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds known for their psychoactive properties. This compound has gained attention due to its structural similarities to other well-known cannabinoids and its potential biological activities, particularly in relation to cannabinoid receptors.

Chemical Structure and Properties

The chemical structure of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone can be represented as follows:

- Molecular Formula : C24H25NO

- Molecular Weight : 357.47 g/mol

- SMILES Notation : CCCCCn1cc(C(=O)c2cccc3ccccc23)c4ccccc14

This structure features an indole ring system connected to a naphthalene moiety, which is characteristic of many synthetic cannabinoids.

Synthetic cannabinoids primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The interaction with these receptors mimics the action of natural cannabinoids like THC (tetrahydrocannabinol).

Key Points on Mechanism:

- CB1 Receptors : Predominantly located in the central nervous system, influencing mood, memory, and appetite.

- CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, playing a role in inflammation and pain modulation.

Pharmacological Effects

Research indicates that (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exhibits various pharmacological effects:

- Psychoactive Effects : Similar to THC, it can induce euphoria and altered sensory perception.

- Analgesic Properties : Potentially effective in pain relief through modulation of pain pathways.

- Anti-inflammatory Effects : May influence inflammatory responses via CB2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related synthetic cannabinoids:

Toxicological Considerations

The use of synthetic cannabinoids like (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been associated with adverse effects, including:

- Psychotropic Effects : Increased anxiety, paranoia, and hallucinations.

- Physical Health Risks : Cardiovascular issues and potential for addiction.

特性

IUPAC Name |

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAPOWHHSCCXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017771 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-45-7 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。